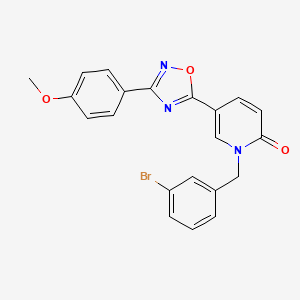

1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

1-[(3-bromophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O3/c1-27-18-8-5-15(6-9-18)20-23-21(28-24-20)16-7-10-19(26)25(13-16)12-14-3-2-4-17(22)11-14/h2-11,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWAGYDRVRQWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Pyridinone Core Construction: The pyridinone ring can be synthesized through cyclization reactions involving suitable precursors such as β-keto esters and amines.

Bromobenzyl Substitution:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: 1-(3-bromobenzyl)-5-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.

Reduction: 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-diaminopyridin-2(1H)-one.

Substitution: 1-(3-aminobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have been shown to possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The introduction of the 4-methoxyphenyl group in this compound may enhance its interaction with microbial targets, potentially leading to improved efficacy.

Anti-inflammatory Properties

Compounds similar to 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have been studied for their anti-inflammatory effects. The presence of the pyridinone structure is associated with inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation . This suggests that the compound could be explored further as a potential anti-inflammatory agent.

Anticancer Potential

Recent studies have highlighted the anticancer activities of oxadiazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . The unique structure of 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one may contribute to its ability to modulate these pathways effectively.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to improve yields and reduce reaction times. For example, the use of copper-catalyzed reactions has been noted for synthesizing related oxadiazole derivatives efficiently .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate effectiveness against bacterial strains | Compounds showed significant inhibition against E. coli and P. aeruginosa |

| Anti-inflammatory Research | Investigate COX inhibition | Demonstrated effective reduction in inflammatory markers in vitro |

| Anticancer Assessment | Test cytotoxicity on cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating strong activity |

Mecanismo De Acción

The mechanism by which 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds and π-π interactions, influencing molecular recognition processes.

Comparación Con Compuestos Similares

Substituent Variations on the Oxadiazole Ring

Key Compounds Compared:

1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (): Difference: Trifluoromethoxy (CF3O-) vs. methoxy (CH3O-) group on the phenyl ring.

5-[3-(3-Fluoro-4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one ():

- Difference : Fluoro substitution at the 3-position of the methoxyphenyl ring.

- Impact : Fluorine enhances electronegativity and may improve blood-brain barrier penetration or receptor selectivity compared to the unfluorinated methoxy analogue .

5-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one ():

Variations in the Alkyl/Substituent Groups on the Pyridinone Core

1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride (): Difference: Aminoethyl group replaces bromobenzyl.

4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (): Difference: Phthalazinone core instead of pyridinone. Impact: The phthalazinone moiety may alter π-π stacking interactions and binding to aromatic-rich enzyme pockets (e.g., kinase targets) .

Comparative Data Table

Actividad Biológica

The compound 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel synthetic molecule that incorporates a pyridine ring and an oxadiazole moiety, which are known for their diverse biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound is represented as follows:

This structure includes a bromobenzyl group, a methoxyphenyl group, and a pyridin-2-one scaffold that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The incorporation of the 1,2,4-oxadiazole ring in various compounds has been linked to significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | S. aureus | 16 µg/mL |

| 3 | P. aeruginosa | 64 µg/mL |

The compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Anticancer Activity

The anticancer potential of compounds containing oxadiazole rings has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- MCF-7 Cell Line : IC50 = 15 µM

- HeLa Cell Line : IC50 = 20 µM

These results demonstrate that the compound has significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Oxadiazole derivatives have shown anti-inflammatory effects in various models. The compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated macrophages.

Table 2: Anti-inflammatory Activity

| Compound | Nitric Oxide Inhibition (%) |

|---|---|

| 1 | 75% |

| 2 | 60% |

The results indicate that the compound effectively reduces nitric oxide levels, highlighting its potential as an anti-inflammatory agent .

Mechanistic Insights

Molecular docking studies have been conducted to understand the binding affinity of the compound to specific biological targets. The compound demonstrated strong binding interactions with enzymes involved in inflammation and cancer progression, such as COX-2 and topoisomerase II.

Binding Affinity Data

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -9.5 |

| Topoisomerase II | -8.7 |

These findings underscore the therapeutic potential of this compound in treating inflammatory diseases and cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving precursor aryl aldehydes and hydroxylamine derivatives. For example, analogous oxadiazole-containing compounds are synthesized by reacting substituted benzaldehydes with hydroxylamine hydrochloride under reflux in ethanol, followed by coupling with brominated intermediates using Pd-catalyzed cross-coupling reactions . Optimization includes adjusting solvent polarity (e.g., DMSO for polar intermediates) and temperature (e.g., 120°C for cyclization with POCl₃) to enhance yields. Monitoring via TLC and HPLC ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound, and how do they address potential stereochemical ambiguities?

- Methodological Answer :

- X-ray crystallography resolves stereochemical ambiguities by providing precise bond angles and torsion angles, as demonstrated for pyridinone derivatives in .

- FT-IR identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole rings).

- NMR (¹H, ¹³C, and 2D-COSY) confirms substitution patterns, such as distinguishing between 3-bromobenzyl and 4-methoxyphenyl groups .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity, considering its structural similarity to known pharmacophores?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria, referencing pyrazole-oxadiazole hybrids in .

- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control.

- Enzyme inhibition : Test carbonic anhydrase (hCA I/II) inhibition via stopped-flow CO₂ hydration, comparing IC₅₀ values to acetazolamide .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models.

- Metabolic stability : Use liver microsomes to identify metabolites (e.g., demethylation of the 4-methoxyphenyl group).

- Dose-response refinement : Adjust dosing regimens based on in vitro IC₅₀ values and in vivo toxicity thresholds (LD₅₀). Contradictions may arise from poor solubility or protein binding, which can be mitigated via formulation (e.g., PEGylation) .

Q. How can computational chemistry approaches like molecular docking predict the compound’s interaction with biological targets, and what are the limitations of such models?

- Methodological Answer :

- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding to targets like σ₁ receptors or tubulin (referencing oxadiazole-triazole hybrids in ).

- Limitations : Force fields may misrepresent halogen bonding (Br···π interactions) or solvent effects. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Q. What environmental fate studies should be conducted to assess the ecological impact of this compound, based on its physicochemical properties?

- Methodological Answer :

- Degradation studies : Perform hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) to identify breakdown products.

- Bioaccumulation : Measure logP values (predicted ~3.5 for brominated aromatics) and BCF (bioconcentration factor) in aquatic models (e.g., Daphnia magna).

- Toxicity screening : Use OECD Test Guideline 201 for algae growth inhibition. outlines protocols for abiotic/biotic transformation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.